1-Fluoro-2-iodo-4,5-dimethoxybenzene CAS number and properties
1-Fluoro-2-iodo-4,5-dimethoxybenzene CAS number and properties
An In-Depth Technical Guide to 1-Fluoro-2-iodo-4,5-dimethoxybenzene: Synthesis, Properties, and Applications
Introduction
Polysubstituted aromatic compounds are foundational to modern chemistry, particularly in the realms of pharmaceutical sciences and materials development. The strategic placement of various functional groups on a benzene ring can exquisitely tune a molecule's electronic, steric, and pharmacokinetic properties. Within this diverse chemical space, halogenated dimethoxybenzene derivatives represent a class of particularly valuable synthetic intermediates. The presence of methoxy groups often enhances solubility and can direct further chemical transformations, while the inclusion of fluorine and iodine atoms opens a vast potential for tailored applications. Fluorine, with its high electronegativity and small size, is known to improve metabolic stability and binding affinity in drug candidates.[1][2] Concurrently, the carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]
This technical guide focuses on a specific, yet potentially under-documented isomer: 1-Fluoro-2-iodo-4,5-dimethoxybenzene . While a dedicated CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical, its structural motifs are present in a variety of well-characterized molecules. By drawing upon the established chemistry of its constituent parts and related isomers, this document aims to provide a comprehensive overview of its inferred properties, plausible synthetic routes, expected reactivity, and potential applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties (Inferred)
The properties of 1-Fluoro-2-iodo-4,5-dimethoxybenzene can be predicted with a reasonable degree of accuracy based on its molecular structure and data from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale and Comparative Data |
| CAS Number | Not readily available | Searches of major chemical databases did not yield a specific CAS number for this isomer. |
| Molecular Formula | C₈H₈FIO₂ | Derived from the chemical structure. |
| Molecular Weight | 282.05 g/mol | Calculated from the atomic weights of the constituent elements. A similar compound, 1-Fluoro-2-iodo-3,4-dimethoxybenzene, has a molecular weight of 282.05 g/mol .[5] |
| Appearance | Likely a solid at room temperature | Many substituted iodobenzenes are solids. For instance, 1-Fluoro-4-iodo-2-methoxybenzene is a solid.[6] |
| Melting Point | Estimated in the range of 40-80 °C | This is a broad estimation based on related isomers. The exact value is sensitive to the substitution pattern and crystal packing. |
| Boiling Point | > 250 °C (with potential decomposition) | Based on related compounds like 2-Fluoro-4-iodo-1-methoxybenzene (237.3°C).[4] The additional methoxy group would likely increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water. | The aromatic nature and the presence of methoxy groups suggest solubility in organic solvents, while the overall nonpolar character predicts poor water solubility. |
Spectroscopic Profile
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¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons would be influenced by the neighboring substituents. Two singlets corresponding to the two methoxy groups would also be present, likely in the range of 3.8-4.0 ppm.
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¹³C NMR: The spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the iodine and fluorine would show characteristic chemical shifts and, in the case of the fluorine-bound carbon, C-F coupling.
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¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of a fluorine atom attached to an electron-rich aromatic ring.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 282. The isotopic pattern would be characteristic of a mono-iodinated compound.
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IR Spectroscopy: Characteristic peaks for C-F, C-I, C-O (methoxy), and aromatic C-H and C=C bonds would be present.
Synthesis and Elucidation
A plausible synthetic route to 1-Fluoro-2-iodo-4,5-dimethoxybenzene can be designed starting from the commercially available 1,2-dimethoxybenzene (veratrole). The synthesis would likely proceed via electrophilic aromatic substitution reactions. The directing effects of the methoxy groups (ortho-, para-directing) must be carefully considered.
Proposed Synthetic Pathway
A potential two-step synthesis could involve the iodination of 1-fluoro-3,4-dimethoxybenzene.
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Fluorination of 1,2-Dimethoxybenzene: This step can be challenging due to the high reactivity of the starting material. A mild electrophilic fluorinating agent would be required to achieve mono-fluorination.
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Iodination of 1-Fluoro-3,4-dimethoxybenzene: The subsequent iodination would be directed by the existing substituents. The strongly activating methoxy groups and the moderately activating fluoro group will direct the incoming iodine electrophile.
A more controlled and likely successful approach would be a multi-step synthesis starting from a pre-functionalized precursor to ensure the desired regiochemistry. A plausible route is outlined below:
Caption: Proposed synthetic workflow for 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 1,2-Dimethoxybenzene
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To a stirred solution of 1,2-dimethoxybenzene in a suitable solvent (e.g., acetic acid) at 0°C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction to stir for a specified time until completion (monitored by TLC).
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Pour the reaction mixture into ice water and collect the precipitated 4-nitro-1,2-dimethoxybenzene by filtration.
Step 2: Reduction of the Nitro Group
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Suspend the 4-nitro-1,2-dimethoxybenzene in a mixture of ethanol and concentrated hydrochloric acid.
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Add a reducing agent, such as tin(II) chloride, portion-wise while stirring.
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Heat the mixture at reflux until the reaction is complete.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-amino-1,2-dimethoxybenzene.
Step 3: Balz-Schiemann Reaction for Fluorination
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Dissolve the 4-amino-1,2-dimethoxybenzene in an aqueous solution of fluoroboric acid at 0-5°C.
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Slowly add an aqueous solution of sodium nitrite to form the diazonium tetrafluoroborate salt.[7]
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Isolate the salt and thermally decompose it to yield 4-fluoro-1,2-dimethoxybenzene.
Step 4: Iodination of 4-Fluoro-1,2-dimethoxybenzene
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Dissolve the 4-fluoro-1,2-dimethoxybenzene in a suitable solvent, such as acetic acid.
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Add an iodinating agent, such as a mixture of iodine and an oxidizing agent (e.g., iodic acid or nitric acid), to the solution.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
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Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and extract the product into an organic solvent.
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Purify the crude product by chromatography or recrystallization to obtain 1-Fluoro-2-iodo-4,5-dimethoxybenzene.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is governed by the interplay of its functional groups.
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The Carbon-Iodine Bond: This is the most reactive site for many synthetic transformations. The C-I bond is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Heck Coupling: Reaction with alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This makes the iodo group a key strategic element for elaborating the molecular structure, which is a cornerstone of modern drug discovery.[4]
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The Aromatic Ring: The two methoxy groups are strongly electron-donating and activating, while the fluorine atom is deactivating through its inductive effect but activating through resonance. The iodine is weakly deactivating. Overall, the ring is expected to be electron-rich and susceptible to further electrophilic aromatic substitution, although the steric hindrance from the existing substituents will play a significant role in directing incoming electrophiles.
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The Carbon-Fluorine Bond: The C-F bond is generally very strong and unreactive under standard conditions. However, in specific cases, particularly if activated by other electron-withdrawing groups, it can undergo nucleophilic aromatic substitution (SNAr).[8][9] In this molecule, the electron-donating nature of the methoxy groups would likely render the C-F bond less susceptible to SNAr.
Applications in Research and Drug Development
While specific applications for this exact isomer are not documented, its structural features suggest significant potential in several areas:
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Medicinal Chemistry: As a highly functionalized aromatic scaffold, it can serve as a starting point for the synthesis of complex molecules with potential biological activity. The incorporation of fluorine is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates.[2][10] The ability to perform cross-coupling reactions at the iodine position allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents. Dimethoxybenzene derivatives are known to possess a range of biological activities, including antioxidant and antibiotic properties.[11][12]
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Materials Science: Fluorinated and iodinated aromatic compounds are used in the synthesis of advanced materials such as polymers and liquid crystals.[13] The specific substitution pattern of this molecule could lead to materials with unique electronic and optical properties.
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¹⁹F NMR Probe: Molecules containing a single fluorine atom can be used as probes in ¹⁹F NMR studies to investigate molecular interactions, particularly in fragment-based drug discovery.[14]
Safety and Handling
No specific safety data exists for 1-Fluoro-2-iodo-4,5-dimethoxybenzene. However, based on the data for structurally related compounds such as 1-fluoro-2-iodobenzene and other halogenated aromatics, the following precautions should be taken:
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Hazard Classification (Predicted): Likely to be harmful if swallowed, and cause skin and serious eye irritation.[15][16][17] May also cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Handling and Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[15] Keep the container tightly closed.
Conclusion
1-Fluoro-2-iodo-4,5-dimethoxybenzene, while not a commonly cataloged chemical, represents a potentially valuable and versatile building block for synthetic chemistry. Its combination of an electron-rich, dimethoxy-substituted aromatic ring with two distinct halogen atoms—a metabolically robust fluorine and a synthetically versatile iodine—makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The inferred physicochemical properties and a plausible, regioselective synthetic route outlined in this guide provide a solid foundation for its preparation and further investigation. The true potential of this and other similarly polysubstituted aromatic compounds lies in the hands of researchers who can leverage their unique reactivity to construct the next generation of complex and functional molecules.
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